Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate
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Overview
Description
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate is an organic compound with the molecular formula C25H24O5. It is a derivative of benzoic acid and is characterized by the presence of two benzyloxy groups, a formyl group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate typically involves the esterification of 2,4-dibenzyloxy-3-formyl-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,4-dibenzyloxy-3-carboxy-6-methylbenzoic acid.
Reduction: 2,4-dibenzyloxy-3-hydroxymethyl-6-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the benzyloxy groups can undergo cleavage to release benzyl alcohol. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate: Similar structure but with hydroxyl groups instead of benzyloxy groups.
Ethyl 2,4-dihydroxy-3-formyl-6-methylbenzoate: Another similar compound with hydroxyl groups.
Uniqueness
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate is unique due to the presence of benzyloxy groups, which can influence its reactivity and biological activity. The benzyloxy groups can provide steric hindrance and electronic effects that are not present in similar compounds with hydroxyl groups .
Properties
Molecular Formula |
C25H24O5 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 3-formyl-6-methyl-2,4-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C25H24O5/c1-3-28-25(27)23-18(2)14-22(29-16-19-10-6-4-7-11-19)21(15-26)24(23)30-17-20-12-8-5-9-13-20/h4-15H,3,16-17H2,1-2H3 |
InChI Key |
PFCAJOHEGPKVQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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